Product packaging for 9,10,11-Trihydroxyoctadec-12-enoic acid(Cat. No.:CAS No. 61911-67-9)

9,10,11-Trihydroxyoctadec-12-enoic acid

Cat. No.: B14552649
CAS No.: 61911-67-9
M. Wt: 330.5 g/mol
InChI Key: JHGVFGJXFVIYSM-UHFFFAOYSA-N
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Description

9,10,11-Trihydroxyoctadec-12-enoic acid is a long-chain fatty acid belonging to the class of oxylipins, which are oxidized metabolites of polyunsaturated fatty acids with diverse biological activities . With a molecular formula of C18H34O5 and a molecular weight of 330.46 g/mol , this compound is characterized by a carboxylic acid head, a long aliphatic chain, and three hydroxyl groups which contribute to its polar surface area and physicochemical properties . This compound is of significant interest in food science and sensory research. It has been identified as one of the key bitter off-taste compounds in pea-protein isolates (Pisum sativum L.), with a reported human bitter recognition threshold in water . This makes it a crucial molecule for studies aimed at improving the sensory profile and consumer acceptance of plant-based protein products. Beyond its sensory impact, this compound is a subject of investigation in the broader context of bioactive lipids. Related hydroxy fatty acids (HFAs) produced by microbial enzymes from dietary unsaturated fats have been shown to act as dual agonists for the G-protein coupled receptors GPR40 and GPR120 (FFAR1 and FFAR4) . The activation of these receptors is known to mediate important physiological processes, including insulin and incretin secretion, anti-inflammatory effects, and the regulation of systemic energy homeostasis . The presence and position of the hydroxyl groups on the fatty acid chain are critical structural determinants for this receptor activation . Researchers can utilize this high-purity compound as a standard in mass spectrometry, chromatography, and NMR analysis for the identification and quantification of lipids in complex biological matrices . It also serves as a valuable reference material in receptor binding assays and functional cellular studies to elucidate the signaling pathways and potential health implications of hydroxy fatty acids. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O5 B14552649 9,10,11-Trihydroxyoctadec-12-enoic acid CAS No. 61911-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10,11-trihydroxyoctadec-12-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O5/c1-2-3-4-6-9-12-15(19)18(23)16(20)13-10-7-5-8-11-14-17(21)22/h9,12,15-16,18-20,23H,2-8,10-11,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGVFGJXFVIYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80707944
Record name 9,10,11-Trihydroxyoctadec-12-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80707944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61911-67-9
Record name 9,10,11-Trihydroxyoctadec-12-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80707944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Pathways of 9,10,11 Trihydroxyoctadec 12 Enoic Acid

Precursor Substrates and Initial Oxygenation Events

The biosynthesis of 9,10,11-Trihydroxyoctadec-12-enoic acid commences with the oxygenation of a polyunsaturated fatty acid precursor, leading to the formation of reactive hydroperoxide intermediates.

Linoleic Acid as a Primary Biosynthetic Substrate

Linoleic acid, an 18-carbon omega-6 fatty acid, serves as the fundamental building block for the synthesis of this compound. This essential fatty acid is abundant in many plant oils and is a common component of cellular membranes. The presence of a cis,cis-1,4-pentadiene moiety in its structure makes it a prime substrate for oxygenation reactions catalyzed by lipoxygenases.

Hydroperoxide Intermediates in Biosynthesis

The initial step in the transformation of linoleic acid is its conversion to a hydroperoxy fatty acid. This reaction is a critical prelude to the formation of the triol structure. The enzymatic or autoxidative oxygenation of linoleic acid can yield various hydroperoxide isomers, primarily 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE). nih.gov These hydroperoxides are highly reactive molecules that can be further metabolized by a variety of enzymes to generate a diverse array of oxidized lipid mediators, including trihydroxy fatty acids. nih.gov The specific hydroperoxide formed is a key determinant of the final triol structure. For the synthesis of 9,10,11-trihydroxyoctadecenoic acids, 9-hydroperoxide intermediates are of particular importance. nih.gov

Enzymatic Transformations and Catalytic Mechanisms

A cascade of enzymatic activities is required to convert the hydroperoxide intermediates into the stable trihydroxy fatty acid. This process involves a coordinated series of reactions that introduce the three hydroxyl groups onto the fatty acid backbone.

Role of Lipoxygenases in Hydroxylation Pathways

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids like linoleic acid. nih.govresearchgate.net This initial oxygenation is the committed step in the biosynthesis of many oxylipins, including the trihydroxyoctadecenoic acids. nih.govresearchgate.net The regioselectivity of lipoxygenases (i.e., whether they produce a 9-HPODE or 13-HPODE) is a crucial factor in determining the final product. gsartor.org For the formation of 9,10,11-trihydroxyoctadecenoic acid, a 9-lipoxygenase activity is required to generate the necessary 9-hydroperoxy intermediate. researchgate.net

Other Enzymatic Systems Involved in Triol Formation

Following the initial lipoxygenase-catalyzed hydroperoxidation, other enzymes act sequentially to complete the synthesis of the triol. A well-characterized pathway for the formation of a related compound, 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid, in cereal seeds involves the action of a peroxygenase and an epoxide hydrolase. researchgate.netnih.gov

The peroxygenase utilizes the hydroperoxy fatty acid as a substrate to form an epoxy alcohol intermediate. researchgate.netnih.gov Specifically, 9-HPODE is converted to an epoxy alcohol. Subsequently, an epoxide hydrolase catalyzes the hydrolysis of the epoxide ring, resulting in the formation of two adjacent hydroxyl groups. This sequential action of lipoxygenase, peroxygenase, and epoxide hydrolase provides a clear enzymatic route for the synthesis of trihydroxy fatty acids from linoleic acid. researchgate.netnih.gov In some biological systems, cytochrome P450 enzymes may also be involved in the epoxidation and subsequent hydroxylation of fatty acids. nih.gov

Microbial Bioconversion of Fatty Acids to Trihydroxyoctadecenoic Acids

Certain microorganisms possess the enzymatic machinery to convert fatty acids into various hydroxylated derivatives, including trihydroxyoctadecenoic acids. This bioconversion represents an alternative route for the production of these complex molecules.

Several bacterial species have been identified that can transform linoleic acid into trihydroxy fatty acids. For instance, a species of Clavibacter has been shown to convert linoleic acid into 12,13,17-trihydroxy-9(Z)-octadecenoic acid. nih.govnih.govdocumentsdelivered.com While this is a different isomer, it demonstrates the capability of microorganisms to perform multiple hydroxylations on a fatty acid backbone. More directly relevant is the finding that the fungus Tuber indicum can produce 9,10,11-trihydroxy-10-octadecenoic acid from linoleic acid. researchgate.net These microbial systems often utilize a combination of hydratases, lipoxygenases, and other hydroxylases to achieve the formation of trihydroxy fatty acids. researchgate.net The specific enzymes and pathways can vary between different microbial species.

Enzyme/OrganismSubstrateProductReference
Lipoxygenase, Peroxygenase, Epoxide Hydrolase (Cereal Seeds)Linoleic Acid9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid nih.gov
Clavibacter sp. ALA2Linoleic Acid12,13,17-Trihydroxy-9(Z)-octadecenoic acid nih.gov
Tuber indicumLinoleic Acid9,10,11-Trihydroxy-10-octadecenoic acid researchgate.net

Bacterial Strain Capabilities (e.g., Pseudomonas aeruginosa PR3)

The bacterium Pseudomonas aeruginosa PR3 is recognized for its capacity to metabolize unsaturated fatty acids, yielding a variety of hydroxylated products. Research has demonstrated that when cultured with linoleic acid, P. aeruginosa PR3 facilitates the conversion of this polyunsaturated fatty acid into trihydroxy derivatives.

Specifically, studies have identified that this bacterial strain produces an equimolar mixture of two isomeric compounds: 9,10,13-trihydroxy-11(E)-octadecenoic acid and 9,12,13-trihydroxy-10(E)-octadecenoic acid. The enzymatic machinery of P. aeruginosa PR3, which likely includes enzymes such as lipoxygenases and hydratases, acts on linoleic acid to introduce multiple hydroxyl groups. While the direct biosynthesis of this compound by this strain has not been the primary focus of the cited research, the bacterium's proven ability to synthesize closely related trihydroxy isomers underscores its significant role in fatty acid biotransformation. The production of these compounds is part of the broader metabolic activities of the bacterium, which can be influenced by culture conditions and the presence of specific co-factors.

Table 1: Biotransformation Products of Linoleic Acid by Pseudomonas aeruginosa PR3
SubstrateBacterial StrainMajor ProductsSignificance
Linoleic acidPseudomonas aeruginosa PR39,10,13-trihydroxy-11(E)-octadecenoic acid and 9,12,13-trihydroxy-10(E)-octadecenoic acidDemonstrates the capability of the strain to perform multiple hydroxylations on polyunsaturated fatty acids.

Fungal Production Pathways (e.g., Tuber indicum)

The Chinese black truffle, Tuber indicum, has been identified as a natural source of 9,10,11-trihydroxy-(12Z)-12-octadecenoic acid. jove.com This novel trihydroxylated fatty acid was isolated from the fruiting bodies of the fungus and its structure was elucidated through spectroscopic and chemical methods. jove.com The presence of this compound in T. indicum suggests a specific fungal biosynthetic pathway originating from linoleic acid, which is a predominant fatty acid in this species. jove.com

While the precise enzymatic steps for the formation of 9,10,11-trihydroxy-(12Z)-12-octadecenoic acid in Tuber indicum have not been fully detailed in the available literature, it is hypothesized to involve a sequence of enzymatic reactions common in fungi. This pathway likely includes the action of lipoxygenases, cytochrome P450 monooxygenases, and epoxide hydrolases. These enzymes would work in concert to introduce the hydroxyl groups at the 9, 10, and 11 positions of the octadecenoic acid backbone. The high content of linoleic acid in Tuber indicum provides a readily available precursor for this biosynthetic process. jove.com

Table 2: Novel Fatty Acid Metabolite from Tuber indicum
Fungal SpeciesIsolated CompoundPrecursorPotential Enzymatic Pathway
Tuber indicum9,10,11-trihydroxy-(12Z)-12-octadecenoic acidLinoleic acidInvolves lipoxygenases, cytochrome P450 monooxygenases, and epoxide hydrolases.

Non-Enzymatic Oxidation Pathways and Acid-Catalyzed Transformations

Beyond enzymatic synthesis, this compound and its isomers can be formed through non-enzymatic chemical reactions. A key pathway involves the acid-catalyzed hydrolysis of epoxy fatty acids, which are themselves products of linoleic acid oxidation.

The initial step in this process is the oxidation of linoleic acid to form hydroperoxy derivatives, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). These hydroperoxides can then be transformed into epoxy alcohols. The subsequent acid-catalyzed ring-opening of the epoxide moiety in these molecules leads to the formation of vicinal diols.

The mechanism of acid-catalyzed epoxide hydrolysis is a critical aspect of this transformation. The reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group. This is followed by the nucleophilic attack of a water molecule. The regioselectivity of this attack is dependent on the structure of the epoxide and the reaction conditions. In many cases, the reaction proceeds through a mechanism with significant S(_N)1 character, where the nucleophile preferentially attacks the more substituted carbon atom of the epoxide ring. This is because the partial positive charge that develops during the transition state is better stabilized at the more substituted position. The stereochemistry of the reaction typically results in an anti-addition of the hydroxyl groups, leading to a trans-diol configuration.

Table 3: Key Steps in Non-Enzymatic Formation of Trihydroxyoctadecenoic Acids
StepReactantIntermediate/ProductMechanism
1Linoleic acidLinoleic acid hydroperoxides (e.g., 9-HPODE, 13-HPODE)Oxidation
2Linoleic acid hydroperoxidesEpoxy alcoholsRearrangement
3Epoxy alcoholsTrihydroxyoctadecenoic acidsAcid-catalyzed hydrolysis of the epoxide ring

Chemical Synthesis and Stereochemical Considerations in Research

Total Synthesis Approaches to 9,10,11-Trihydroxyoctadec-12-enoic Acid and Analogs

The total synthesis of trihydroxyoctadecenoic acids, including isomers and analogs of the target compound, often originates from readily available precursors like linoleic acid or employs convergent strategies where key fragments are synthesized separately and then combined. nih.govnih.gov These approaches allow for the precise installation of multiple stereocenters.

A primary method for introducing vicinal diols (two adjacent hydroxyl groups) onto an alkene is through dihydroxylation, with osmium tetroxide (OsO₄) being a key reagent. This reaction proceeds through a concerted mechanism, resulting in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. Due to the high cost and toxicity of osmium tetroxide, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in a process known as the Upjohn dihydroxylation. This method is highly reliable for producing syn-diols. wikipedia.orgorganic-chemistry.org

An alternative and powerful strategy to generate vicinal diols involves a two-step process: epoxidation of a double bond followed by hydrolysis of the resulting epoxide ring. This sequence typically results in anti-dihydroxylation, where the two hydroxyl groups are on opposite faces of the original double bond. The initial epoxidation can be achieved using peroxy acids. The subsequent ring-opening of the epoxide can be catalyzed by either acid or base, with the regioselectivity of the hydrolysis being a key consideration in complex molecules. nih.gov This strategy is fundamental in the synthesis of various trihydroxy fatty acids derived from linoleic acid, where an epoxy alcohol intermediate is hydrolyzed to form the triol system. nih.gov

Method Reagents Stereochemical Outcome Key Feature
Osmium Tetroxide Dihydroxylation Catalytic OsO₄, NMO (Upjohn)syn-additionDirect formation of a cis-diol.
Epoxidation and Hydrolysis 1. Peroxy acid2. H₃O⁺ or OH⁻anti-additionFormation of a trans-diol via an epoxide intermediate.

Stereoselective and Enantioselective Synthesis of Oxylipins

Controlling the absolute stereochemistry at each chiral center is a paramount challenge in oxylipin synthesis. Researchers employ various asymmetric strategies to achieve high enantiomeric purity, which is essential for discerning the biological activity of specific stereoisomers.

Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of modern asymmetric synthesis and is particularly well-suited for creating chiral vicinal diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, dictates which face of the alkene is hydroxylated, allowing for predictable and high enantioselectivity. wikipedia.orgorganic-chemistry.org Pre-packaged reagent mixtures, known as AD-mix-α (using a DHQ ligand) and AD-mix-β (using a DHQD ligand), have made this powerful transformation accessible and reliable for a wide range of substrates. organic-chemistry.org This method has been successfully applied in the synthesis of various oxylipin stereoisomers. nih.govresearchgate.net

The Corey-Bakshi-Shibata (CBS) reduction , also known as the Corey-Itsuno reduction, is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgnrochemistry.comyoutube.com The reaction employs a borane (B79455) reagent with a catalytic amount of a chiral oxazaborolidine catalyst, which is typically derived from the amino acid proline. santiago-lab.com The catalyst coordinates to both the borane and the ketone, organizing the transition state in a way that directs the hydride delivery to one specific face of the ketone, leading to high enantiomeric excess of the resulting alcohol product. nrochemistry.comyoutube.com This strategy is crucial for establishing the stereochemistry of a single hydroxyl group within the fatty acid chain.

Achieving the correct placement of functional groups (regioselectivity) is as important as controlling stereochemistry. In the synthesis of complex oxylipins, this often involves the protection of certain functional groups while others are manipulated. For instance, the enzymatic conversion of fatty acids can be highly regioselective, providing specific hydroxy or epoxy fatty acids that serve as advanced synthetic intermediates. nih.gov

Olefination reactions, such as the Wittig reaction or the Julia-Kocienski olefination, are critical for constructing the carbon backbone of the fatty acid chain. researchgate.net These reactions allow for the coupling of two smaller, stereochemically defined fragments, often an aldehyde or ketone with a phosphonium (B103445) ylide or a sulfone. This convergent approach is highly efficient for building long-chain molecules like this compound and its analogs, allowing for the late-stage introduction of the characteristic double bond at a specific position and with defined geometry (E or Z). researchgate.netrsc.org

Synthesis of Derivatized Forms for Research Applications

To facilitate research into the biological roles and metabolic pathways of this compound, various derivatized forms are synthesized. These derivatives are designed to possess specific properties that aid in their detection, quantification, or visualization in complex biological systems.

For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid is often converted into its methyl ester. nih.gov This derivatization increases the volatility of the compound for GC analysis and can improve ionization efficiency in MS. nih.govmetabolomics.se

For metabolic studies and as internal standards in quantitative analyses, isotopically labeled versions of the fatty acid are synthesized. metabolomics.se This can involve the incorporation of stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions in the molecule. rsc.org These labeled compounds are chemically identical to the natural analyte but have a different mass, allowing them to be distinguished and accurately quantified by mass spectrometry. metabolomics.se

Furthermore, fluorescently labeled oxylipins are synthesized for use in bioimaging studies. avantiresearch.com A fluorescent tag, such as nitrobenzoxadiazole (NBD), is attached to the fatty acid, enabling researchers to visualize its uptake, trafficking, and localization within living cells using fluorescence microscopy. avantiresearch.com This provides valuable insights into the cellular and subcellular behavior of the oxylipin.

Biological Functions and Mechanisms of Action of 9,10,11 Trihydroxyoctadec 12 Enoic Acid

Role in Plant Biology and Defense Mechanisms

Oxylipins are well-established as key players in plant defense against pathogens and pests. researchgate.netfrontiersin.org They can act as signaling molecules to regulate defense gene expression, and some possess direct antimicrobial properties. researchgate.net The presence of 9,10,11-Trihydroxyoctadec-12-enoic acid in the plant kingdom, particularly within fungal and plant tissues, points to its contribution to these defense mechanisms.

While direct evidence for this compound as a signaling molecule in plant pathogen responses is limited, the broader family of oxylipins is integral to these processes. nih.govfrontiersin.org Plants respond to pathogen attacks by activating a cascade of defense mechanisms, many of which are mediated by oxylipin signaling. mdpi.comnih.gov These molecules are involved in the hypersensitive response, a form of programmed cell death that limits the spread of pathogens. frontiersin.org

In sorghum, the secretion of trihydroxyoctadecenoic acid has been observed as a defense mechanism against the pathogenic bacterium Burkholderia andropogonis. nih.gov This suggests that trihydroxy fatty acids, including this compound, may be part of the chemical arsenal (B13267) that plants deploy to fend off microbial threats. The structural similarities among oxylipins across different plant and fungal species suggest conserved functions in cell-to-cell communication and defense. nih.govfrontiersin.org

A significant finding is the isolation of a novel trihydroxylated monounsaturated fatty acid, identified as 9,10,11-trihydroxy-(12Z)-12-octadecenoic acid, from the fruiting bodies of the Chinese truffle, Tuber indicum. nih.gov This discovery confirms the natural occurrence of this compound in the fungal kingdom, which has close interactions with plants.

In the model plant Arabidopsis thaliana, pathogen infection triggers a profound alteration in the leaf lipidome, including the accumulation of various oxylipins. oup.comresearchgate.net Recognition of bacterial avirulence proteins induces the synthesis of oxylipins through both the 9- and 13-lipoxygenase pathways. nih.gov While the specific presence of this compound in Arabidopsis thaliana under pathogenic stress has not been explicitly detailed in available research, the general response involves the production of a complex mixture of oxygenated fatty acids. nih.govresearchgate.net It is plausible that this specific trihydroxy fatty acid is part of this complex oxylipin signature that orchestrates the plant's defense response. mdpi.comtechnologynetworks.com

Table 1: Occurrence of this compound and Related Compounds in Biological Systems

Compound Organism Biological Context Reference(s)
9,10,11-trihydroxy-(12Z)-12-octadecenoic acid Tuber indicum (Chinese Truffle) Isolated from fruiting bodies nih.gov
Trihydroxy octadecenoic acid Sorghum bicolor (Sorghum) Secreted as a defense response to pathogens nih.gov

Modulation of Cellular Processes and Molecular Pathways

The biological activities of oxylipins extend to the modulation of cellular processes in mammals, including inflammatory and immune responses. While direct studies on this compound are sparse, research on related trihydroxyoctadecenoic acids (TriHOMEs) and other fatty acids provides a framework for its potential roles.

The role of oxylipins in inflammation is complex, with different molecules exhibiting both pro- and anti-inflammatory effects. encyclopedia.pub Trihydroxyoctadecenoic acids (TriHOMEs) have been associated with inflammatory conditions. nih.govmetabolomics.se For instance, human eosinophils, a type of white blood cell involved in inflammatory responses, can synthesize TriHOMEs. nih.gov

Plant-derived fatty acids and their derivatives have demonstrated anti-inflammatory potential. soton.ac.uknih.gov Some fatty acids can inhibit the expression of inflammatory genes and reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and various interleukins in macrophages. mdpi.com This anti-inflammatory action is often mediated through the inhibition of signaling pathways like NF-κB. mdpi.com Given its plant and fungal origin, this compound may possess similar anti-inflammatory properties.

Oxylipins are significant modulators of the immune system. researchgate.netnih.gov They are derived from polyunsaturated fatty acids, and their balance can influence the direction of an immune response. researchgate.net For example, omega-6 fatty acid-derived oxylipins are often pro-inflammatory, while those from omega-3 fatty acids tend to be anti-inflammatory and pro-resolving. researchgate.net

The synthesis of oxylipins by fungi and bacteria allows these microorganisms to manipulate the host's immune response. researchgate.net As this compound is produced by a fungus (Tuber indicum), it could potentially play a role in the communication and modulation of immune responses in organisms that consume it or interact with it.

The signaling effects of fatty acids and their derivatives are often initiated by their binding to specific receptors. nih.gov Fatty acids can act as ligands for G protein-coupled receptors, such as GPR120, and nuclear receptors, like peroxisome proliferator-activated receptors (PPARs). encyclopedia.pubmdpi.com The activation of these receptors can trigger signaling cascades that lead to the modulation of inflammatory and metabolic gene expression. encyclopedia.pub

For example, the anti-inflammatory effects of some fatty acids are mediated through the GPR120 receptor, leading to the inhibition of inflammatory pathways. mdpi.com While the specific receptor for this compound has not been identified, its structural similarity to other bioactive lipids suggests it may interact with similar receptors to exert its biological effects. In plants, the activation of oxylipin signaling is also a complex, regulated process, which can involve ligand-dependent protein interactions. nih.govoup.com

Table 2: Potential Cellular Targets and Pathways for Trihydroxy Fatty Acids

Target/Pathway Potential Effect Mediated by Reference(s)
NF-κB Signaling Inhibition of pro-inflammatory gene expression Fatty Acids mdpi.com
G protein-coupled receptor 120 (GPR120) Modulation of inflammatory response Fatty Acids mdpi.com
Peroxisome proliferator-activated receptors (PPARs) Regulation of inflammation and metabolism Oxylipins encyclopedia.pub

Antimicrobial Activity and Research Perspectives

This compound belongs to the broader class of hydroxy fatty acids, which have garnered scientific interest for their antimicrobial properties. While research specifically isolating the effects of this compound is limited, studies on related compounds provide a basis for understanding its potential role in antimicrobial defense.

Antifungal Efficacy in In Vitro Studies

Research has established that various hydroxy fatty acids exhibit antifungal activity against a range of molds and yeasts. nih.govasm.orgresearchgate.net The proposed mechanism for this action often involves the disruption of the fungal cell membrane's structural integrity, a detergent-like effect that compromises the cell. nih.govasm.org

Studies have demonstrated that mixtures containing mono-, di-, and trihydroxy fatty acids derived from the supplementation of linoleic acid in cultures of Pseudomonas aeruginosa showed notable antifungal activity. cdnsciencepub.com This mixture was effective against several pathogenic fungi, including Verticillium dahliae, Macrophomina phaseolina, and various Trichophyton species. cdnsciencepub.com In one study, a mixture of hydroxy fatty acids, including trihydroxy forms, exhibited a Minimum Inhibitory Concentration (MIC) of 0.14 g/L against Aspergillus niger in a liquid culture. researchgate.net While these findings point to the antifungal potential of the trihydroxy class of fatty acids, further research is required to determine the specific efficacy of this compound.

Compound/MixtureTarget FungiObserved Activity / MICReference
Mixture of mono-, di-, and trihydroxy fatty acidsVerticillium dahliae, Macrophomina phaseolina, Trichophyton spp.Exhibited antifungal activity cdnsciencepub.com
Mixture of mono-, di-, and trihydroxy fatty acidsAspergillus nigerMIC of 0.14 g/L researchgate.net
Racemic mixtures of saturated 3-hydroxy fatty acidsVarious molds and yeastsMICs between 10 and 100 µg/mL nih.govresearchgate.net

Antibacterial Properties

The antibacterial activity of free fatty acids is well-documented, with their primary mode of action believed to be the disruption of the bacterial cell membrane. researchgate.net This can interfere with critical cellular processes such as the electron transport chain and nutrient uptake, ultimately inhibiting bacterial growth or causing cell lysis. researchgate.netrsc.org Fatty acids generally show greater potency against Gram-positive bacteria compared to Gram-negative bacteria. rsc.org

While the broad antibacterial potential of fatty acids is established, specific studies detailing the antibacterial efficacy of this compound are not available in current scientific literature. Its activity can be inferred from the general properties of long-chain fatty acids, but dedicated research is needed to characterize its specific spectrum of action and potency against various bacterial strains.

Contributions to Organoleptic Properties in Biological Systems (e.g., Bitterness in Pea-Protein Isolates)

A significant and well-characterized function of this compound is its role as a key contributor to the organoleptic properties of certain foods, specifically bitterness. This off-flavor can be a limiting factor in the consumer acceptance of plant-based proteins. tum.de

Intensive research on pea-protein isolates (from Pisum sativum L.) has identified several lipid oxidation products responsible for their characteristic bitter taste. tum.deacs.orgresearchgate.net Through activity-guided fractionation and advanced analytical methods like ultra-high-performance liquid chromatography–tandem mass spectrometry, researchers have quantified various bitter-tasting lipids. acs.orgnih.gov In these studies, this compound, along with its isomer 11,12,13-trihydroxyoctadec-9-enoic acid, was consistently identified as a key inducer of bitterness. acs.orgresearchgate.netnih.govresearchgate.net

By comparing the concentration of these compounds in various commercial pea-protein isolates with their human bitter taste recognition thresholds, scientists determined dose-over-threshold factors to evaluate the impact of each lipid. tum.deacs.orgresearchgate.net The results confirmed that trihydroxyoctadecenoic acids, including the 9,10,11-isomer, are primary contributors to the undesirable bitter off-flavor in these protein products. acs.orgresearchgate.net

Compound ClassSpecific Compound ExampleContribution to Pea-Protein Isolate FlavorReference
Trihydroxyoctadecenoic AcidsThis compoundIdentified as a key inducer of bitterness acs.orgresearchgate.netnih.gov
Free Fatty Acidsα-Linolenic acid, Linoleic acidAlso identified as key inducers of bitterness acs.orgresearchgate.netnih.gov
Monoglycerols1-Linoleoyl glycerolContributed to bitter taste in 14 of 17 tested isolates acs.orgresearchgate.netnih.gov

Involvement in Lipid Metabolism and Fatty Acid Homeostasis

This compound is a long-chain fatty acid and an oxylipin, a class of oxygenated fatty acids that play roles in various physiological processes. metabolomics.sehmdb.caebi.ac.uk It is derived from the oxidation of linoleic acid, which is the most abundant polyunsaturated fatty acid in humans. metabolomics.se As a product of fatty acid metabolism, it is intrinsically linked to lipid homeostasis.

Trihydroxyoctadecenoic acids (TriHOMEs), the class to which this compound belongs, are recognized as end products of linoleic acid oxidation. metabolomics.se These molecules have been studied in the context of inflammatory processes. metabolomics.senih.gov For instance, research on eosinophils, a type of immune cell, demonstrated their ability to synthesize TriHOMEs through a 15-lipoxygenase-dependent pathway, highlighting a route for their formation in inflammatory conditions. nih.gov

Furthermore, metabolomic studies have identified altered levels of related TriHOME isomers in metabolic disorders. In cases of non-obese metabolic dysfunction-associated steatotic liver disease (MASLD), elevated levels of 9,12,13-trihydroxyoctadecenoic acid were found in stool samples, indicating a disruption in linoleic acid metabolism pathways. mdpi.com Studies on the metabolism of a similar compound, 9,12,13-trihydroxy-10(E)-octadecenoic acid, in tomato fruits suggest that β-oxidation may be a key degradation pathway, a fundamental process in fatty acid catabolism. researchgate.net The presence of 9,10,11-trihydroxy-12Z-octadecenoic acid in mice further supports its involvement in mammalian lipid metabolism. ebi.ac.uk

Advanced Analytical Methodologies in the Study of 9,10,11 Trihydroxyoctadec 12 Enoic Acid

Chromatographic Techniques for Separation and Characterization

Chromatography is a foundational technique for isolating 9,10,11-Trihydroxyoctadec-12-enoic acid from complex biological matrices. The choice between liquid and gas chromatography depends on the specific requirements of the analysis, including the volatility of the analyte and the desired level of separation.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is a premier technique for the analysis of oxidized fatty acids like this compound. Its high resolution and sensitivity make it ideal for separating isomers and quantifying low-abundance species in complex samples. UHPLC systems, when coupled with mass spectrometry, provide a powerful platform for lipid analysis. lipidmaps.orgnih.gov The separation is typically achieved using reversed-phase columns, where a gradient of organic solvent is used to elute compounds based on their hydrophobicity.

For instance, the analysis of a related compound, 9,12,13-Trihydroxyoctadec-10-enoic acid, has been performed using a Waters Acquity UPLC System with a bridged ethyl hybrid C18 column. nih.gov Such methodologies allow for the efficient separation of various fatty acid derivatives prior to their detection and identification by mass spectrometry. lipidmaps.org

Table 1: Example UHPLC System Parameters for Oxidized Fatty Acid Analysis

ParameterSpecificationSource
System Waters Acquity UPLC nih.gov
Column Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm) nih.gov
Mobile Phase Gradient elution with water and an organic solvent (e.g., acetonitrile (B52724)/methanol) phcog.com
Detection Coupled with mass spectrometry (e.g., QTOF-MS) nih.govphcog.com

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a well-established method for the analysis of hydroxylated fatty acids. springernature.comnih.gov Due to the low volatility and high polarity of compounds like this compound, a derivatization step is essential. This process involves converting the polar hydroxyl and carboxyl groups into less polar, more volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers. lipidmaps.orgresearchgate.net This is often accomplished using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lipidmaps.org

The derivatized sample is then injected into the GC system, where it is separated on a capillary column, such as an HP-5MS. lipidmaps.org The oven temperature is programmed to increase gradually, allowing for the separation of fatty acids based on their chain length and degree of hydroxylation. lipidmaps.orgresearchgate.net

Table 2: Typical GC-MS Parameters for Hydroxylated Fatty Acid Analysis

ParameterSpecificationSource
Derivatization Reagent N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS) lipidmaps.org
GC System Agilent 5890 series II or similar lipidmaps.org
Column HP-5MS capillary column lipidmaps.org
Carrier Gas Helium researchgate.net
Oven Program Initial temperature of 80°C, followed by a programmed ramp lipidmaps.org
Detection Mass Spectrometry (Electron Impact Ionization) springernature.comresearchgate.net

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. Various MS techniques offer different advantages, from high-resolution mass accuracy to detailed structural fragmentation.

Time-of-Flight Mass Spectrometry (ToF-MS)

Time-of-Flight Mass Spectrometry (ToF-MS) is highly valued for its ability to provide high-resolution and accurate mass measurements. This capability is critical for determining the precise elemental composition of an analyte from its mass-to-charge ratio (m/z). In the analysis of oxidized fatty acids, ToF-MS is often coupled with UPLC (UPLC-QTOF-MS). nih.govphcog.com This combination allows for the confident identification of compounds based on their retention time and exact mass. phcog.com While ToF-MS is excellent for identifying molecular formulas, it may not distinguish between isomers, as they possess the same molecular weight. aocs.org

Table 3: Illustrative QTOF-MS Operating Conditions

ParameterSetting (Negative Ion Mode)Source
Mass Range 50–1500 Da phcog.com
Capillary Voltage 2.4 kV phcog.com
Source Temperature 110°C phcog.com
Desolvation Temperature 300°C phcog.com
Scan Time 0.3 s phcog.com

Tandem Mass Spectrometry (MS/MS) and Differential Ion Mobility Spectrometry (DMS)

For unambiguous structural confirmation, more advanced techniques are employed.

Tandem Mass Spectrometry (MS/MS) is the method of choice for probing the structural details of lipids. frontiersin.org This technique involves selecting a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of this compound) and subjecting it to collision-induced dissociation (CID). The resulting product ions, or fragments, provide a fingerprint that reveals the locations of functional groups, such as the hydroxyl groups and the double bond. nih.govfrontiersin.org The specific fragmentation patterns are crucial for distinguishing between different isomers of trihydroxyoctadecenoic acid. researchgate.net

Differential Ion Mobility Spectrometry (DMS) , also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), offers an additional dimension of separation. frontiersin.orgnih.gov DMS separates ions in the gas phase based on their differing mobility in high and low electric fields. nih.gov This technique is orthogonal to both liquid chromatography and mass spectrometry, providing enhanced resolution and specificity. nih.gov By coupling DMS with LC-MS, it is possible to separate lipid classes and even resolve subtle structural differences between isomers that may co-elute from the chromatography column. nih.govnih.gov Ions are identified by their specific compensation voltage (CV), which is the voltage required to guide them through the DMS cell to the mass spectrometer. frontiersin.org

Applications in Metabolomics and Lipidomics

The advanced analytical methods described above are central to the fields of metabolomics and lipidomics. jsbms.jp These disciplines aim to comprehensively identify and quantify large numbers of small molecules in biological systems to understand physiological and pathological processes.

This compound and other oxidized lipids are studied as potential biomarkers for oxidative stress and various diseases. jsbms.jp Oxidative lipidomics, a sub-field of lipidomics, specifically focuses on these molecules. jsbms.jp Targeted lipidomics methods using LC-MS/MS are developed for the sensitive and specific quantification of known fatty acid metabolites in diverse biological matrices, including plasma, tissues, and feces. nih.govresearchgate.net These analyses provide critical insights into lipid metabolism, the influence of gut microbiota on host lipid profiles, and the role of specific oxidized lipids in cellular signaling pathways. nih.govresearchgate.net

Spectroscopic Methods in Stereochemical Analysis (e.g., Fourier Transform Infrared Spectroscopy)

Spectroscopic techniques are fundamental in the structural elucidation of organic molecules, including this compound. While various spectroscopic methods exist, their application in determining the precise stereochemistry of complex polyhydroxylated fatty acids varies in efficacy.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. For this compound, an FTIR spectrum would confirm the presence of key structural features. Characteristic broad absorption bands would appear in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations from the multiple hydroxyl groups. A sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid group. Vibrations associated with the C=C double bond would also be observable. While FTIR is invaluable for confirming the general chemical structure, it is generally not sufficient on its own to resolve the subtle differences between stereoisomers (enantiomers and diastereomers), as these isomers often have nearly identical infrared spectra.

Due to the high number of possible isomers of trihydroxyoctadecenoic acids (TriHOMEs) with very similar physicochemical properties, their complete stereochemical analysis presents a significant challenge. nih.govnih.gov Consequently, the definitive assignment of stereochemistry for compounds like this compound typically requires the use of chiroptical methods or, more commonly, chromatographic techniques coupled with mass spectrometry. Analytical workflows combining reversed-phase chromatography with tandem mass spectrometry (MS/MS) can separate and quantify diastereomers. researchgate.net For the complete resolution of all possible regio- and stereoisomers, chiral liquid chromatography (LC) is indispensable. nih.govnih.gov Chiral LC-MS methods have been successfully developed to resolve sixteen different TriHOME regio- and stereoisomers, allowing for detailed profiling in biological samples. nih.gov These advanced methods, sometimes combined with derivatization using chiral agents, are the current standard for the rigorous stereochemical analysis of these complex lipids. nih.govnih.gov

Sample Preparation and Extraction Techniques for Complex Biological Matrices

The isolation of this compound from complex biological matrices such as tissues, biofluids, or plant materials is a critical step that precedes any analytical measurement. nih.gov The choice of extraction method is dictated by the nature of the sample matrix, the concentration of the analyte, and the intended downstream analysis. The main goals of sample preparation are to efficiently extract the analyte, remove interfering substances (e.g., proteins, phospholipids, and neutral lipids), and concentrate the sample to a level suitable for detection. nih.gov

Liquid-Liquid Extraction (LLE) is a classic and widely used method for lipid extraction. nih.gov Procedures based on the methods of Folch or Bligh and Dyer, which use a chloroform (B151607)/methanol solvent system, are effective for extracting a broad range of lipids. nih.gov For oxylipins like trihydroxyoctadecenoic acids, modifications to these protocols are often necessary to optimize recovery. After initial extraction into a monophasic solvent system, the addition of water or an aqueous salt solution induces phase separation, with the lipids partitioning into the lower chloroform layer. nih.gov The solvent can then be evaporated under a stream of nitrogen to concentrate the extracted lipids.

Solid-Phase Extraction (SPE) offers a more selective and often more reproducible alternative to LLE, with the benefit of reduced solvent consumption. researchgate.net This technique is particularly well-suited for cleaning up extracts from complex aqueous samples like plasma or bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net For the extraction of TriHOMEs from BALF, an automated SPE procedure has been utilized. researchgate.net The process typically involves conditioning a reversed-phase cartridge (e.g., C18), loading the acidified sample, washing away polar interferences, and finally eluting the analyte of interest with an organic solvent like acetonitrile or ethyl acetate. researchgate.netnih.gov This method effectively concentrates the analytes while removing salts and other matrix components that could interfere with subsequent analysis. nih.gov

For plant-based matrices, which can be rich in oils and pigments, the extraction process must efficiently separate the more polar hydroxy fatty acids from the bulk triglycerides. This can involve initial extraction with a non-polar solvent like hexane (B92381) to remove triacylglycerols, followed by more polar solvents to recover the fatty acids. nih.gov In some cases, a saponification step is used to hydrolyze esterified fatty acids, although this must be carefully controlled to avoid degradation of the target analyte.

The following table provides an overview of common extraction techniques applicable to the analysis of this compound and related compounds.

TechniqueBiological MatrixKey Steps/SolventsPurpose/Advantages
Liquid-Liquid Extraction (LLE)Tissues, Cell Cultures, BiofluidsHomogenization in Chloroform/Methanol; Phase separation induced by adding water/saline.Broadly applicable for total lipid extraction; effective for initial sample processing.
Solid-Phase Extraction (SPE)Bronchoalveolar Lavage Fluid (BALF), Plasma, UrineSample loading onto a C18 cartridge, washing with aqueous solution, elution with Acetonitrile, Methanol, or Ethyl Acetate.High selectivity, good reproducibility, sample concentration, and effective removal of interfering salts and polar compounds. nih.govresearchgate.netnih.gov
Protein Precipitation (PPT)Plasma, SerumAddition of a cold organic solvent (e.g., Acetonitrile, Methanol) to precipitate proteins.Simple and rapid method for removing high concentrations of proteins before further cleanup like SPE or direct analysis. nih.govnih.gov
Supercritical Fluid Extraction (SFE)Plant materials, SeedsExtraction using supercritical CO2, often with a polar co-solvent.Solvent-free, non-toxic, and tunable selectivity; effective for extracting fat-soluble compounds from plant matter.

Comparative Biochemical Studies of Trihydroxyoctadecenoic Acid Isomers

Structural and Stereochemical Differences Among Isomers

Trihydroxyoctadecenoic acids are isomers that share the same molecular formula, C18H34O5, but differ in the arrangement of their atoms. nih.govnih.gov These differences can be categorized into structural isomerism and stereoisomerism.

Structural Isomerism: This arises from variations in the positions of the three hydroxyl (-OH) groups and the double bond along the 18-carbon chain. researchgate.net For example, 9,10,11-Trihydroxyoctadec-12-enoic acid is a regioisomer of other common TriHOMEs like 9,10,13-trihydroxyoctadecenoic acid and 9,12,13-trihydroxyoctadecenoic acid. researchgate.netresearchgate.net The location of these functional groups significantly influences the molecule's chemical properties.

Stereoisomerism: This type of isomerism is particularly complex for TriHOMEs due to the presence of multiple chiral centers—carbon atoms bonded to four different groups. researchgate.netresearchgate.net For each chiral center, two different spatial arrangements (stereoisomers) are possible. uou.ac.in

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. csfarmacie.cz

Diastereomers: These are stereoisomers that are not mirror images of each other. khanacademy.org

For instance, 9,10,13-TriHOME and 9,12,13-TriHOME each possess three chiral centers, which means that for each regioisomer, 16 different stereoisomers (eight pairs of enantiomers) can exist. researchgate.netmetabolomics.se The specific configuration at each chiral center (designated as R or S) and the geometry of the double bond (designated as E or Z) define the unique three-dimensional structure of each isomer, such as (9S,10S,11R,12Z)-9,10,11-Trihydroxy-12-octadecenoic acid. chemspider.comlarodan.com These subtle differences in 3D structure are critical as they often dictate the molecule's biological activity. mdpi.com

Isomer NameMolecular FormulaHydroxyl Group PositionsDouble Bond PositionNumber of Possible Stereoisomers
This compoundC18H34O59, 10, 1112Not specified in results
9,10,13-Trihydroxyoctadecenoic acidC18H34O59, 10, 131116
9,12,13-Trihydroxyoctadecenoic acidC18H34O59, 12, 131016

Comparative Analysis of Biosynthetic Pathways and Enzymatic Specificity

Trihydroxyoctadecenoic acids are formed from the polyunsaturated fatty acid, linoleic acid, through pathways that can be either enzymatic or non-enzymatic. metabolomics.senih.gov The specific pathway determines the types and ratios of isomers produced.

Enzymatic Pathways: In biological systems, enzymes exhibit high specificity, producing specific regio- and stereoisomers. Key enzyme families involved in TriHOME biosynthesis include:

Lipoxygenases (LOX): These enzymes introduce oxygen into fatty acids. For example, 15-lipoxygenase (15-LOX) activity is a putative route for TriHOME biosynthesis, and its action exclusively generates the S-stereoisomer at the position of hydroxylation. metabolomics.senih.gov

Cytochrome P450 (CYP) Monooxygenases: These enzymes are also involved in the oxidation of polyunsaturated fatty acids, leading to the formation of various oxylipins, including epoxides that can be further metabolized into diols and triols. nih.govsemanticscholar.orgnih.govplos.org In tomato, the formation of 9,12,13-trihydroxy-10(E)-octadecenoic acid is known to occur. researchgate.netresearchgate.net

Epoxide Hydrolases: These enzymes convert epoxide intermediates into diols. The subsequent enzymatic or non-enzymatic addition of another hydroxyl group can lead to the formation of TriHOMEs. nih.gov For example, the hydrolysis of an allylic epoxy alcohol like methyl 9S,10R-epoxy-13S-hydroxy-11E-octadecenoate yields a major trihydroxy product along with smaller amounts of other isomers. nih.gov

Non-Enzymatic Pathways (Autoxidation): In the absence of enzymes, linoleic acid can be oxidized through free radical-catalyzed reactions. nih.gov This process, known as autoxidation, is not stereospecific and results in the formation of racemic mixtures, meaning equal amounts of enantiomers are produced. metabolomics.senih.gov For example, the autoxidation of linoleic acid in an aqueous medium produces comparable amounts of the sixteen possible regio- and stereoisomers of 9,10,13- and 9,12,13-trihydroxyoctadecenoic acids. nih.gov The presence of an enantiomeric excess (an enrichment of one enantiomer over the other) in a biological sample, such as the 13(S) configuration in COPD patients, suggests at least partial enzymatic control over TriHOME synthesis. researchgate.net

Differential Biological Activities and Signaling Potentials of Isomers

The distinct structural and stereochemical features of TriHOME isomers lead to differential biological activities and signaling potentials. researchgate.net These oxylipins are recognized as important signaling molecules involved in a variety of physiological and pathophysiological processes. nih.govcaymanchem.com

Research suggests that TriHOMEs play a role in:

Inflammatory Processes: They are considered to have potential physiological relevance in the regulation of inflammation. researchgate.netnih.gov

Skin Barrier Function: Certain isomers are implicated in maintaining the integrity of the human epidermis. researchgate.net

Plant Defense: Oxylipins like trihydroxy fatty acids are believed to be important in natural plant defense, exhibiting antifungal, bactericidal, and insecticidal properties. researchgate.net For instance, 9,12,13-trihydroxy-10(E)-octadecenoic acid is thought to be involved in defense responses in tomato fruits. researchgate.net

Prostaglandin-like Activity: Two isomeric trihydroxy octadecenoic acids isolated from onion bulbs have been shown to possess prostaglandin (B15479496) E-like activity. researchgate.net

The specific stereochemistry of an isomer is crucial for its biological function. The interaction of these molecules with cellular receptors and enzymes is highly specific, similar to a lock and key mechanism. Therefore, even minor changes in the 3D arrangement of the hydroxyl groups can dramatically alter or eliminate the biological activity of the molecule. mdpi.com

Analytical Challenges and Strategies for Isomer Discrimination

The analysis and characterization of TriHOMEs present significant analytical challenges. researchgate.net The primary difficulty lies in the large number of potential regio- and stereoisomers that exhibit only subtle differences in their physicochemical properties, making them hard to separate and identify. researchgate.netmetabolomics.se

Challenges:

Co-elution: Many isomers have very similar chromatographic behavior, leading to them eluting from a chromatography column at the same time, which complicates individual quantification. researchgate.net

Lack of Standards: The limited commercial availability of authentic, pure standards for every isomer makes unambiguous identification and quantification difficult. caymanchem.com

Complexity of Biological Samples: Isolating and analyzing these compounds from complex biological matrices requires extensive purification and sensitive detection methods. caymanchem.com

Analytical Strategies: To overcome these challenges, a combination of advanced analytical techniques is often employed: metabolomics.senih.gov

High-Performance Liquid Chromatography (HPLC): This is a foundational technique for separating isomers.

Reversed-Phase HPLC: Used for the initial separation and quantification of diastereomers. researchgate.netcaymanchem.com

Chiral HPLC: Employs chiral stationary phases (CSPs) to resolve enantiomers, which is essential for determining the stereochemistry. researchgate.netcsfarmacie.cz

Mass Spectrometry (MS): When coupled with HPLC (LC-MS/MS), this technique provides sensitive detection and structural information based on the mass-to-charge ratio of the molecule and its fragments. researchgate.netnih.govcaymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): Often used after derivatization of the analytes, GC-MS is another powerful tool for separating and identifying volatile compounds. nih.gov

Nuclear Magnetic Resonance (NMR) and Circular Dichroism: These spectroscopic techniques can be used to elucidate the absolute stereochemistry of purified isomers. metabolomics.se

A modern analytical workflow might involve an initial rapid screen using reversed-phase ultra-HPLC-MS/MS to quantify diastereomers, followed by a specialized chiral LC-MS method capable of resolving all sixteen 9,10,13- and 9,12,13-TriHOME regio- and stereoisomers. researchgate.netmetabolomics.se

Analytical TechniquePrimary Application for TriHOME AnalysisReference
Reversed-Phase HPLC-MS/MSRapid quantification of diastereomers (e.g., 9,10,13- vs 9,12,13-TriHOMEs). researchgate.net
Chiral LC-MSResolution and separation of all regio- and stereoisomers, including enantiomers. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Characterization of isomers, often after chemical derivatization. nih.gov
Thin-Layer Chromatography (TLC)Initial separation and characterization. nih.gov
Nuclear Magnetic Resonance (NMR)Detailed structural elucidation and assignment of absolute stereochemistry. metabolomics.se

Emerging Research Directions and Future Perspectives

Elucidation of Undiscovered Metabolic Fates and Products

The metabolic journey of 9,10,11-Trihydroxyoctadec-12-enoic acid after its formation is a key area of ongoing research. While TriHOMEs are recognized as major end products of linoleic acid oxidation, their subsequent conversion and degradation are not fully mapped. metabolomics.se Studies on related isomers, such as 9,12,13-trihydroxy-10(E)-octadecenoic acid in tomatoes, provide clues. Research suggests that this related compound is further metabolized into more polar products, with β-oxidation being a potential degradation pathway. researchgate.net This points to the likelihood that this compound may also undergo similar catabolic processes.

Future research will likely focus on identifying the specific enzymes and pathways responsible for its breakdown. The elucidation of these metabolic fates is crucial for understanding the compound's lifecycle within a biological system, including its clearance and potential transformation into other bioactive molecules. Identifying these downstream products could reveal novel functions and regulatory roles previously attributed solely to the parent compound.

Investigation of Novel Biological Receptors and Molecular Targets

A critical aspect of understanding the function of this compound is identifying its molecular targets and receptors. As part of the broader oxylipin family, it is hypothesized to interact with several classes of receptors that bind fatty acid-derived molecules. encyclopedia.pubthemedicalbiochemistrypage.org

Potential receptor families for TriHOMEs include:

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key regulators of lipid metabolism and are activated by free fatty acids. wikipedia.orgmdpi.com PPARα, in particular, is a major regulator of lipid homeostasis in the liver. wikipedia.org

G-Protein Coupled Receptors (GPCRs): This large family of cell surface receptors includes specific free fatty acid receptors like FFAR1 (GPR40) and FFAR4 (GPR120), which are activated by medium- and long-chain fatty acids. themedicalbiochemistrypage.orgwikipedia.org

Cannabinoid Receptors (CB1): Known to be activated by derivatives of arachidonic acid, these receptors play a role in processes like lipogenesis. nih.gov

Currently, direct evidence linking this compound to a specific receptor is lacking. Future research will involve binding assays and functional studies to determine if this TriHOME isomer acts as a ligand for these or other novel receptors, thereby clarifying the signaling pathways it modulates.

Exploration of Biosynthetic Engineering for Enhanced Production

Increasing the production of specific hydroxy fatty acids (HFAs) like this compound is a significant goal for industrial and therapeutic applications. Metabolic engineering in plants and microorganisms offers a promising avenue for achieving this. mdpi.comnih.gov The natural biosynthesis of TriHOMEs occurs via enzymatic pathways involving lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes. nih.govnih.gov

Strategies for enhanced production include:

Overexpression of Biosynthetic Enzymes: Increasing the expression of key enzymes in the LOX pathway, such as 15-LOX which is involved in TriHOME synthesis in human eosinophils, could boost production. nih.gov

Heterologous Gene Expression: Introducing genes from organisms that are highly efficient at producing HFAs into more easily cultivated hosts. For example, expressing genes from the castor bean (Ricinus communis), such as oleate (B1233923) Δ12-hydroxylase (FAH12) and diacylglycerol acyltransferase 2 (DGAT2), has been shown to dramatically increase ricinoleate (B1264116) (a different HFA) levels in Arabidopsis seeds. nih.gov Similar strategies could be adapted for TriHOME production.

Pathway Optimization: Modifying host organisms to increase the availability of the precursor, linoleic acid, and efficiently channel it towards the desired TriHOME product. semanticscholar.org

These biosynthetic engineering approaches hold the potential to create sustainable and high-yield sources of this compound for further research and application.

Integration of Multi-Omics Approaches in Trihydroxyoctadecenoic Acid Research

To unravel the complex biology of this compound, researchers are turning to multi-omics approaches. These strategies integrate data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics/lipidomics—to build a comprehensive picture of the compound's role in biological systems. nih.govresearchgate.net

Omics ApproachApplication in TriHOME Research
Lipidomics The direct measurement of TriHOMEs and related lipids. Advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allow for sensitive and specific profiling of various oxylipins. metabolomics.senih.gov
Metabolomics Provides a snapshot of all small-molecule metabolites, placing TriHOME levels in the context of the broader metabolic state and helping to identify its metabolic fate. youtube.comnih.gov
Transcriptomics Measures gene expression to identify which biosynthetic or signaling pathway genes are activated or suppressed in correlation with TriHOME production or response.
Proteomics Analyzes the protein landscape to identify the enzymes and receptors that are actively involved in the metabolism and signaling of TriHOMEs.

Integrated multi-omics studies have already been successfully applied to investigate the broader linoleic acid metabolism in contexts such as immune response and cancer. nih.govaacrjournals.org Similar approaches focused on TriHOMEs will be invaluable for discovering new functions, biomarkers, and regulatory networks associated with this compound.

Unveiling Broader Ecological and Physiological Roles

Research is beginning to shed light on the diverse roles of TriHOMEs, including the 9,10,11-isomer, in various organisms.

Ecological Roles in Plants: In the plant kingdom, oxylipins are vital signaling molecules, particularly in defense and stress responses. frontiersin.orgresearchgate.net They are produced in response to pathogen attacks, insect herbivory, and mechanical wounding. taylorfrancis.comtaylorfrancis.com They can be found in specialized defensive structures like the glandular trichomes on the surface of some plants. nih.gov Furthermore, a related isomer, 9,12,13-trihydroxy-10(E)-octadecenoic acid, has been implicated in the regulation of fruit maturation in tomatoes, suggesting a role in developmental processes. researchgate.net

Physiological Roles in Mammals: In mammals, TriHOMEs are emerging as important lipid mediators in health and disease. They are known to be derived from linoleic acid and have potential relevance in inflammatory processes. metabolomics.se The dysregulation of TriHOMEs has been reported in human conditions such as obstructive lung disease. nih.gov Furthermore, metabolomic studies have identified elevated levels of a TriHOME isomer in the context of metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.com The specific isomer (Z,9S,10S,11R)-9,10,11-trihydroxynonadec-12-enoic acid has been detected in the feces of mice, indicating its presence in the mammalian gut metabolome. ebi.ac.uk As research continues, a clearer picture of the physiological significance of these compounds in inflammation, metabolic regulation, and host-microbe interactions is expected to emerge.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.